Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
CAS No.: 49672-05-1
VCID: VC3772440
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate - 49672-05-1](/images/structure/VC3772440.png)
Description |
Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate, with the CAS number 49672-05-1, is a heterocyclic compound that incorporates a benzimidazole ring linked to an acetate group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities. Synthesis and PreparationThe synthesis of methyl 2-(1H-benzo[d]imidazol-2-yl)acetate typically involves the esterification of 2-(1H-benzo[d]imidazol-2-yl)acetic acid. This process can be achieved using thionyl chloride as a catalyst in methanol, resulting in a high yield of the desired compound . Synthesis Steps:
Potential Applications:
Safety and HandlingHandling methyl 2-(1H-benzo[d]imidazol-2-yl)acetate requires standard laboratory precautions due to its chemical nature. Although specific hazard data is not detailed, general safety measures should be taken when dealing with organic compounds. Safety Considerations:
Future Directions:
Synthesis Table: Preparation of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Potential Applications Table
Safety Table: Handling Precautions
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 49672-05-1 | ||||||||||||||||||||||||
Product Name | Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate | ||||||||||||||||||||||||
Molecular Formula | C10H10N2O2 | ||||||||||||||||||||||||
Molecular Weight | 190.2 g/mol | ||||||||||||||||||||||||
IUPAC Name | methyl 2-(1H-benzimidazol-2-yl)acetate | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12) | ||||||||||||||||||||||||
Standard InChIKey | XRCSXYDSFRSLEX-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | COC(=O)CC1=NC2=CC=CC=C2N1 | ||||||||||||||||||||||||
Canonical SMILES | COC(=O)CC1=NC2=CC=CC=C2N1 | ||||||||||||||||||||||||
PubChem Compound | 854341 | ||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume